

Solubility and Stability of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoxaline-6-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of **2-Chloroquinoxaline-6-sulfonamide**, a key intermediate and potential active pharmaceutical ingredient (API). The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. **2-Chloroquinoxaline-6-sulfonamide**, as a multi-ring heterocyclic compound, is anticipated to exhibit limited aqueous solubility and variable solubility in common organic solvents. The following data summarizes the expected solubility profile based on the general characteristics of quinoxaline and sulfonamide derivatives.

Quantitative Solubility Data

The equilibrium solubility of **2-Chloroquinoxaline-6-sulfonamide** in various solvents at ambient temperature is presented in Table 1. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Equilibrium Solubility of **2-Chloroquinoxaline-6-sulfonamide** at 25°C

| Solvent | Solubility Category | Estimated Solubility (mg/mL) |
|-----------------------------|-----------------------|------------------------------|
| Water | Practically Insoluble | < 0.1 |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 0.1 |
| Methanol | Sparingly Soluble | 1 - 10 |
| Ethanol | Sparingly Soluble | 1 - 10 |
| Acetone | Soluble | 10 - 30 |
| Acetonitrile | Sparingly Soluble | 1 - 10 |
| Dichloromethane | Soluble | 10 - 30 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 |

Note: The data presented are estimates based on the physicochemical properties of structurally related compounds and are intended for guidance. Experimental verification is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[\[1\]](#)

Materials:

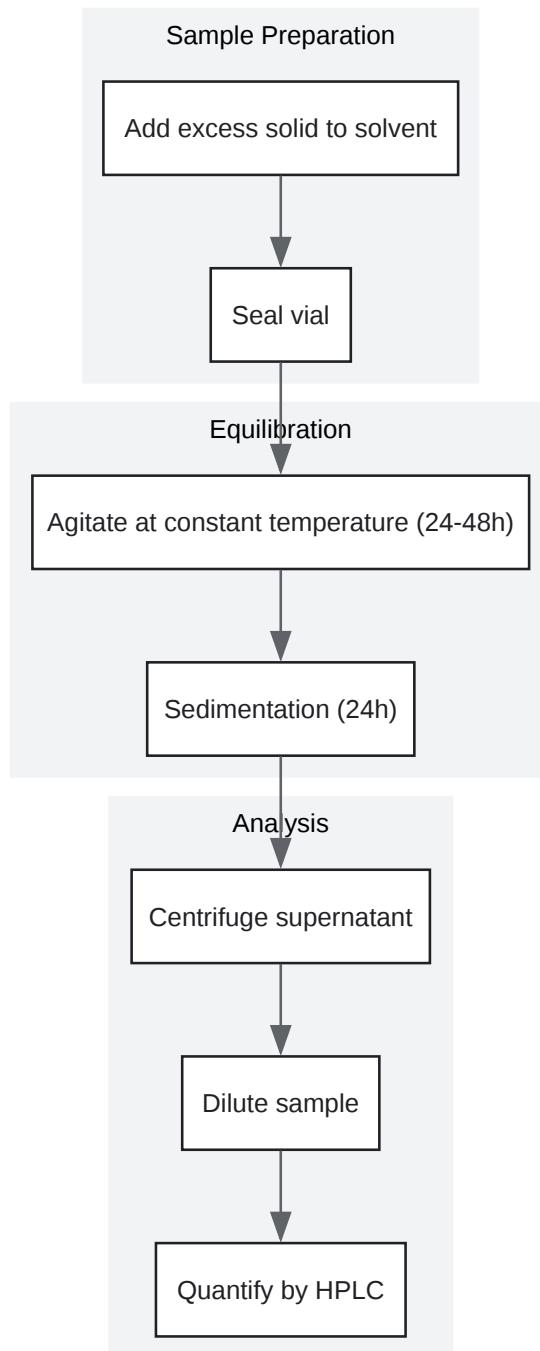
- **2-Chloroquinoxaline-6-sulfonamide**
- Selected solvents (as per Table 1)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control

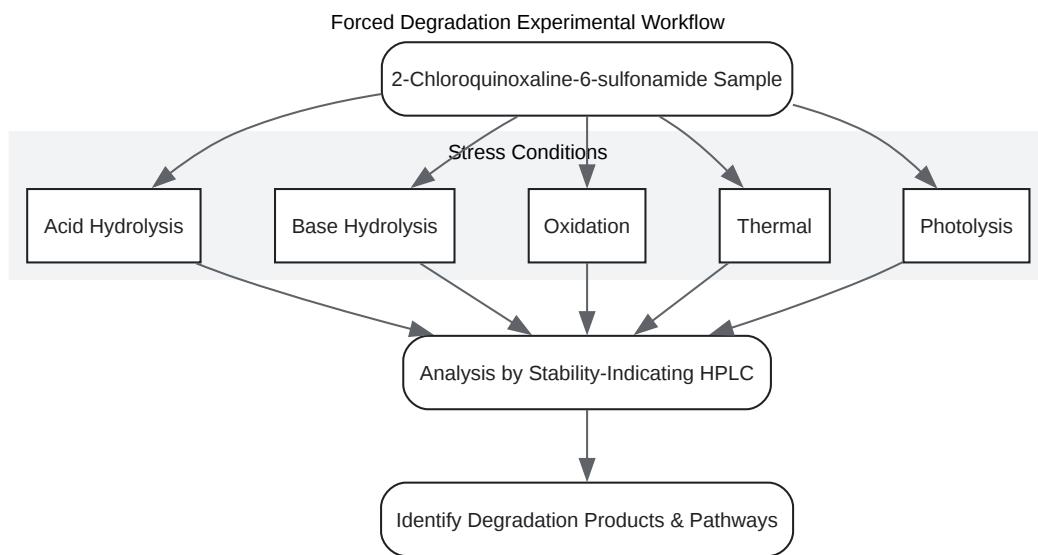
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

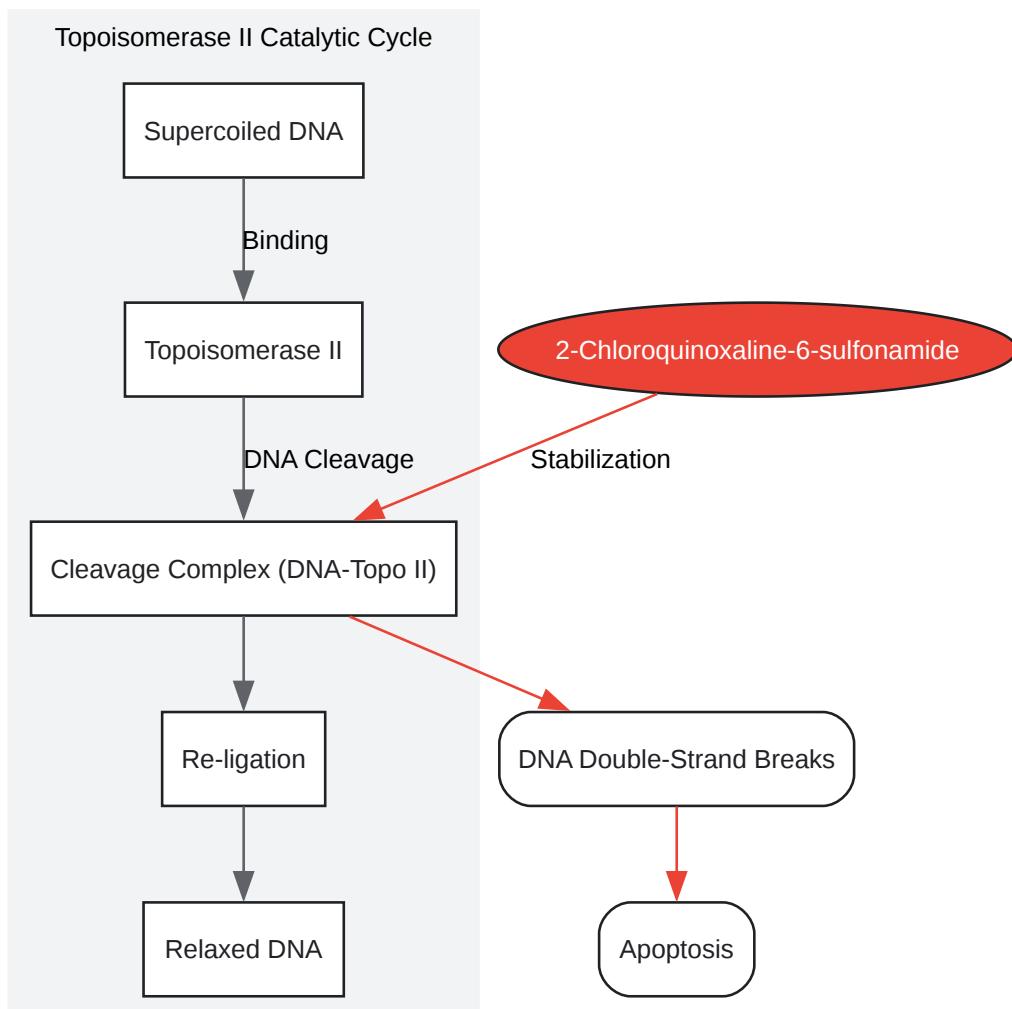
- Add an excess amount of **2-Chloroquinoxaline-6-sulfonamide** to a glass vial containing a known volume of the selected solvent (e.g., 5 mL).[1] The excess solid is necessary to ensure saturation.
- Seal the vials and place them in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25°C ± 0.5°C).[1]
- Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1]
- After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.[1]
- Carefully withdraw a sample from the supernatant. To ensure the removal of all solid particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[1]
- Accurately dilute the clear supernatant with a suitable solvent.
- Quantify the concentration of **2-Chloroquinoxaline-6-sulfonamide** in the diluted sample using a validated HPLC method.
- The experiment should be performed in triplicate for each solvent.[1]

Workflow for Shake-Flask Solubility Determination





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References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
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